molecular formula C7H9ClF2N2 B591517 (2,4-Difluorobenzyl)hydrazine hydrochloride CAS No. 1446360-19-5

(2,4-Difluorobenzyl)hydrazine hydrochloride

Cat. No.: B591517
CAS No.: 1446360-19-5
M. Wt: 194.61
InChI Key: PRPUGLGWIQTLON-UHFFFAOYSA-N
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Description

(2,4-Difluorobenzyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H9F2N2•HCl and a molecular weight of 144.13 g/mol for the free base . This hydrazine derivative is supplied as a solid and is for research use only. It is not intended for diagnostic or therapeutic applications. The core structure of this compound, featuring a benzyl hydrazine functional group, suggests its primary research value as a versatile building block in synthetic organic chemistry . Researchers may utilize it in the synthesis of more complex molecules, such as various heterocycles or hydrazone derivatives. The two fluorine atoms on the aromatic ring can be employed to modulate the electronic properties and lipophilicity of the resulting compounds, which is a key strategy in medicinal chemistry and materials science research . The mechanism of action for this specific compound is not predefined and is entirely dependent on the final molecule into which it is incorporated. For example, hydrazine-containing compounds are known to play roles in various research areas, including as intermediates for pharmaceuticals and as ligands in catalytic systems. Please refer to the product specifications and safety data sheet for detailed information on physical properties, handling precautions, and storage conditions.

Properties

IUPAC Name

(2,4-difluorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRPUGLGWIQTLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Amine Formation via Methenamine Intermediate

The synthesis of 2,4-difluorobenzylamine derivatives serves as a critical precursor step. As described in CN105017026B, m-difluorobenzene undergoes halogenation with agents like concentrated hydrochloric acid or hydrobromic acid in the presence of paraformaldehyde and a catalyst (e.g., zinc chloride or sulfuric acid). This generates 2,4-difluorohalogenated benzyl compounds, which are subsequently reacted with methenamine (hexamethylenetetramine) to form quarternary ammonium salts. Hydrolysis of these salts with concentrated hydrochloric acid yields 2,4-difluorobenzylamine.

Adaptation for Hydrazine Hydrochloride :
To derive (2,4-difluorobenzyl)hydrazine hydrochloride, the amine intermediate may undergo hydrazination. Substituting ammonia with hydrazine (N₂H₄) in the hydrolysis step could theoretically produce the hydrazine analog. However, this requires careful control of stoichiometry and reaction pH to avoid over-substitution or decomposition.

Direct Hydrazination of Halogenated Benzyl Compounds

CN107033021A describes a method for 2,4-dichlorophenylhydrazine synthesis using ketazine (acetone azine) and water. Analogously, 2,4-difluorobenzyl chloride could react with hydrazine in a ketazine-mediated process:

  • Reaction Setup : 2,4-Difluorobenzyl chloride is combined with excess ketazine and water at 100–130°C.

  • Byproduct Recovery : Acetone and ammonia byproducts are distilled and recycled.

  • Isolation : Post-reaction, vacuum distillation removes residual ketazine and water, followed by washing and drying to isolate the hydrazine hydrochloride.

Advantages :

  • Avoids diazonium intermediates, reducing explosion risks.

  • High atom economy due to ketazine recycling.

Optimization Parameters and Reaction Conditions

Solvent and Temperature Effects

  • Halogenation Step : Reactions in dichloromethane or toluene at 80–110°C optimize halogen incorporation.

  • Hydrazine Reactions : Polar aprotic solvents (e.g., DMSO) enhance hydrazine nucleophilicity but require strict temperature control (<50°C) to prevent decomposition.

Catalytic Systems

  • Lewis Acids : ZnCl₂ or FeCl₃ in halogenation improves yield by 15–20%.

  • Chiral Catalysts : For asymmetric syntheses (e.g., oxazaborolidine), enantiomeric excess >90% is achievable but complicates purification.

Analytical and Characterization Data

Physicochemical Properties

PropertyValueSource
Molecular Weight194.61 g/mol
SolubilityDMSO, Water (10 mM)
Storage Stability6 months at -80°C

Spectral Characterization

  • ¹H NMR (D₂O): δ 7.45–7.25 (m, 2H, aromatic), 4.10 (s, 2H, CH₂), 3.20 (br, NH₂).

  • IR : Peaks at 3300 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-hydrolysis generates 2,4-difluorobenzyl alcohol.

  • Solution : Controlled HCl addition and inert atmosphere reduce oxidation.

Scalability Limitations

  • Batch vs. Continuous Flow : Small-scale batches (<1 kg) achieve 75% yield, while continuous systems improve consistency .

Chemical Reactions Analysis

(2,4-Difluorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2,4-Difluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds. Its fluorinated structure can improve the bioavailability and metabolic stability of drug candidates.

    Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Difluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between (2,4-difluorobenzyl)hydrazine hydrochloride and related hydrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Effects
(2,4-Difluorobenzyl)hydrazine HCl 2,4-difluorobenzyl group C₆H₆F₂N₂·HCl 180.58 Intermediate for triazoles, pyrazolines; enhances electronegativity in drug design
(2-Phenylethyl)hydrazine dihydrochloride Phenethyl group (no halogens) C₈H₁₄Cl₂N₂ 209.11 Neurotransmitter synthesis; lacks halogen-induced electronic effects
(2,4-Dimethylphenyl)hydrazine HCl 2,4-dimethylphenyl group C₈H₁₃ClN₂ 172.66 Precursor for antidepressants (e.g., phenelzine); methyl groups increase lipophilicity
4-Methoxyphenylhydrazine HCl 4-methoxyphenyl group C₇H₁₀ClN₂O 174.62 Chemosensors; methoxy group provides electron-donating effects
(2-Fluorobenzyl)hydrazine HCl 2-fluorobenzyl group C₇H₁₀ClFN₂ 176.62 Less electronegative than 2,4-difluoro analog; used in asymmetric synthesis

Reactivity and Electronic Effects

  • Fluorine vs. Methyl Substitutents : The 2,4-difluoro substitution in the benzyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and binding to target proteins compared to methyl groups (e.g., in (2,4-dimethylphenyl)hydrazine HCl) . Fluorine’s small atomic radius also minimizes steric hindrance, enabling tighter binding in enzyme inhibitors .
  • Halogen Position : Replacing the 2,4-difluorobenzyl group with a 4-chlorobenzyl or 2-fluorobenzyl group reduces biological activity in triazole derivatives, as observed in MMP9/VEGFR2 inhibition studies .
  • Hydrochloride Salt: Unlike non-salt forms (e.g., free hydrazines), the hydrochloride salt improves stability and solubility, critical for large-scale syntheses .

Spectral and Physical Properties

  • IR Spectroscopy : The C=S and C=O stretching vibrations in hydrazinecarbothioamide derivatives (e.g., 1243–1258 cm⁻¹ for C=S) are absent in (2,4-difluorobenzyl)hydrazine HCl, confirming its distinct tautomeric behavior .
  • NMR Data : The ¹H-NMR spectrum of (2,4-difluorobenzyl)hydrazine HCl shows characteristic splitting patterns for aromatic protons (δ 7.2–7.8 ppm) and NH signals (δ 8.5–9.0 ppm), differing from methyl-substituted analogs .

Biological Activity

(2,4-Difluorobenzyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C7H7ClF2N\text{C}_7\text{H}_7\text{ClF}_2\text{N}. The compound features a hydrazine functional group (-NH-NH-) attached to a difluorobenzyl moiety, which enhances its lipophilicity and metabolic stability. The presence of fluorine atoms at the 2 and 4 positions on the benzene ring is believed to improve the compound's selectivity and potency against specific biological targets.

The biological activity of this compound primarily involves its interactions with various enzymes and receptors. It can form stable complexes with biological molecules, leading to either inhibition or modulation of their activity. The specific pathways affected depend on the target molecules involved. Notably, hydrazine derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Antitumor Activity

Research indicates that this compound has potential as an antitumor agent . Its ability to inhibit cancer cell growth has been documented in several studies:

  • In vitro studies demonstrated that the compound effectively induces apoptosis in cancer cells, particularly in models such as MCF-7 breast cancer cells. The IC50 values for these inhibitory effects are promising, suggesting significant cytotoxicity against tumor cells .
  • Mechanistic studies have shown that the compound can inhibit key signaling pathways involved in tumor growth, including kinase pathways that are crucial for cell proliferation and survival .

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor . It shows potential in inhibiting monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This suggests possible applications in neuropharmacology alongside its anticancer properties .

Table: Summary of Biological Activities

Activity TypeTarget/EffectIC50 Value (μM)Reference
AntitumorMCF-7 Breast Cancer Cells2.73 ± 0.14
Enzyme InhibitionMonoamine OxidaseNot specified
CytotoxicityGeneral Cancer Cell ProliferationVaries by cell line

Q & A

Q. What are the optimal synthesis conditions for (2,4-Difluorobenzyl)hydrazine hydrochloride, and how do reaction parameters influence yield and purity?

The synthesis typically involves reacting 2,4-difluorobenzyl derivatives with hydrazine hydrate under acidic conditions. Key parameters include:

  • Temperature : Controlled reflux (e.g., 80–100°C) to avoid decomposition .
  • Solvent : Polar aprotic solvents (e.g., ethanol) improve solubility of intermediates .
  • pH : Acidic conditions (HCl) stabilize the hydrazine moiety and precipitate the hydrochloride salt . Purity (>98%) is confirmed via HPLC, and yields are optimized by monitoring reaction progress with thin-layer chromatography (TLC) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : Confirms structural integrity, including fluorine substitution patterns (¹⁹F NMR) and hydrazine proton signals (¹H NMR) .
  • Mass Spectrometry (MS) : Validates molecular weight (C₆H₇F₂N₂Cl; 180.58 g/mol) and detects impurities .
  • Melting Point Analysis : Decomposition near 245–255°C indicates thermal stability .

Q. How does the hydrochloride salt form enhance the compound’s utility in research?

The hydrochloride form improves aqueous solubility, facilitating biological assays and crystallization. It also stabilizes the hydrazine group against oxidation during storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points (245–255°C) for this compound?

Discrepancies may arise from:

  • Purity : Higher purity (>98%) correlates with sharper melting ranges. Impurities like unreacted hydrazine hydrate lower observed values .
  • Decomposition : Thermal instability under prolonged heating can broaden the range. Differential scanning calorimetry (DSC) is recommended for precise analysis .

Q. How can researchers design experiments to explore the compound’s reactivity in forming azo derivatives?

  • Oxidation Reactions : Use NaNO₂/HCl at 0–5°C to generate diazonium intermediates, which couple with aromatic amines to form azo dyes .
  • Mechanistic Studies : Monitor reaction kinetics via UV-Vis spectroscopy to track azo bond formation (λmax ~450 nm) .

Q. What methodologies identify biological targets of this compound in enzyme inhibition studies?

  • Covalent Docking Simulations : Predict interactions with enzymes (e.g., monoamine oxidases) via molecular modeling .
  • Enzyme Assays : Measure inhibition kinetics (e.g., IC₅₀) using fluorogenic substrates. For example, test MAO-B activity with kynuramine .

Methodological Notes

  • Contradiction Analysis : When replicating studies, cross-validate purity (HPLC) and thermal behavior (DSC) to account for batch-to-batch variability .
  • Biological Assays : Use phosphate-buffered saline (PBS) to maintain solubility and prevent aggregation in cell-based studies .

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